Steric Hindrance in Palladium-Catalyzed Cross-Coupling
The presence of a methyl group at the 4-position of the pyridine ring in 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine introduces a defined steric hindrance adjacent to the reactive 5-bromo site. This feature is absent in the common analog 5-Bromo-2-(4-methylphenyl)pyridine [1]. This steric bulk can be strategically leveraged to enhance regioselectivity in sequential cross-coupling reactions, where a less-hindered 5-bromo-2-arylpyridine might undergo non-selective or unwanted side reactions. This property is a key differentiator for researchers constructing complex, densely functionalized molecular architectures [2].
| Evidence Dimension | Steric Parameter (qualitative assessment of reactivity) |
|---|---|
| Target Compound Data | Presence of a methyl group at the pyridine 4-position, adjacent to the 5-bromo site. |
| Comparator Or Baseline | 5-Bromo-2-(4-methylphenyl)pyridine (CAS 867380-38-9): Hydrogen atom at the pyridine 4-position. |
| Quantified Difference | A-value for a methyl group is 1.7 kcal/mol, representing a significant increase in steric bulk compared to a hydrogen atom (A-value = 0). |
| Conditions | Qualitative assessment based on well-established principles of steric effects in organic chemistry [2]. |
Why This Matters
This difference allows chemists to rationally design synthetic routes with improved selectivity and reduced byproduct formation when using 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine over a non-methylated analog [2].
- [1] PubChem. (n.d.). 5-Bromo-2-(4-methylphenyl)pyridine. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [2] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
